3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol -

3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol

Catalog Number: EVT-4598771
CAS Number:
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-Chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol

Compound Description: (E)-4-Chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol (ACES) is a compound investigated for its anticancer potential. [] Studies revealed that ACES exhibits selective cytotoxicity towards the Huh-7 cell line, inducing apoptosis through mechanisms like nuclear fragmentation, mitochondrial membrane potential disruption, and reactive oxygen species elevation. [] Furthermore, ACES demonstrates inhibitory effects on the p38-β/stress-activated protein kinase (SAPK) pathway, suggesting its potential in reversing trastuzumab resistance in breast cancer patients. []

Relevance: While structurally distinct from 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol, ACES shares a similar research context by exhibiting anticancer properties and modulating pathways relevant to cancer treatment. [] Further investigations into the structure-activity relationships of both compounds could unveil potential overlaps in their mechanisms of action or identify novel targets for therapeutic development.

2-[6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl]phenol

Compound Description: This compound, C20H22Br2N2O2·0.25CH4O, was synthesized via a condensation reaction between salicylaldehyde and 4-(2-amino-3,5-dibromobenzylamino)cyclohexanol in methanol. [] Crystal structure analysis revealed the presence of intramolecular O—H⋯N hydrogen bonds and a short N—H⋯Br link within the molecule. []

Relevance: This compound shares the core quinazoline structure with 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol. [] The presence of bromine substitutions and a cyclohexyl group differentiates it, making it relevant for understanding how structural modifications influence properties like hydrogen bonding and potential biological activities compared to the target compound.

4-Amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol

Compound Description: This family of compounds (4a-c) was synthesized and studied for their antimicrobial properties. [] They were found to exhibit significant antibacterial activity against both gram-positive (Staphylococcus aureus) and gram-negative (E. coli) bacteria. [] Additionally, they demonstrated antifungal activity against Aspergillus niger. []

Relevance: These compounds, while belonging to the triazole class, share a similar scaffold to 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol, particularly the presence of a phenol group linked to a heterocycle via an amino bridge. [] Comparing the antimicrobial activity of these compounds with the target compound could reveal the influence of the quinazoline moiety on biological activity.

4-Amino-2-{4-amino-5-[(4-substituted phenyl)amino]-4H-1,2,4-triazol-3-yl}phenol

Compound Description: This group of compounds (5a-c) was synthesized and evaluated for its antimicrobial activity, showing notable effects against S. aureus, E.coli, and A. niger. []

Relevance: Structurally comparable to the 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol derivatives, these compounds also exhibit antimicrobial properties. [] Their structural similarities to 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol, particularly the phenol and amino linkages, provide further insights into the structure-activity relationships of compounds within this chemical space. []

4-Amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazole-2-yl}phenol

Compound Description: This series of compounds (6a-g) was synthesized and demonstrated significant antibacterial activity against both gram-positive (S. aureus) and gram-negative (E. coli) bacteria. [] Furthermore, these compounds exhibited antifungal activity against the A. niger fungi. []

Relevance: Belonging to the thiadiazole class, these compounds, like the triazole derivatives mentioned above, bear a resemblance to 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol. [] The common structural motif of a phenol group connected to a heterocycle through an amino bridge allows for comparative analysis of their biological activities and emphasizes the influence of different heterocyclic systems on antimicrobial properties. []

4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenol

Compound Description: This compound, also known as compound 5, acts as a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases (Src and YES). [] It shows promise in treating age-related macular degeneration (AMD) due to its ability to reduce vascular leak in the eye. []

Relevance: While structurally different from 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol, this compound shares a similar research focus on its potential therapeutic application in disease treatment. [] Understanding its mechanism of action and target specificity could provide insights into developing new drugs for AMD and potentially other diseases, including those where quinazoline derivatives like 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol might be relevant.

4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate

Compound Description: This compound, designated as compound 12, serves as a prodrug of 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenol (compound 5) and is designed for topical administration. [] It exhibits favorable ocular pharmacokinetics and minimal systemic circulation, demonstrating promising efficacy in treating AMD in preclinical models. [] Compound 12 is currently undergoing clinical trials as a novel therapeutic agent for AMD. []

Relevance: Similar to its parent compound, compound 5, this prodrug is also relevant to the context of AMD treatment. [] Comparing its pharmacological profile and efficacy with potential quinazoline-based therapies for ocular diseases, including those structurally similar to 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol, might reveal alternative treatment strategies.

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Compound Description: Identified as a highly potent and selective kappa opioid receptor antagonist, this compound, known as JDTic, exhibits specific structural requirements for its activity. [] The 3R,4R configuration of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group are crucial for its binding affinity and selectivity towards the kappa opioid receptor. [] JDTic’s distinct structure-activity relationship suggests a “message-address” binding mode, providing insights into the pharmacophore necessary for kappa opioid receptor antagonism. []

Relevance: Although structurally diverse from 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol, JDTic’s specific interaction with the kappa opioid receptor highlights the significance of stereochemistry and structural features in drug design. [] While their targets differ, understanding these structure-activity relationships could be valuable when exploring potential applications or designing novel compounds with enhanced selectivity profiles, potentially including modifications of 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol.

Properties

Product Name

3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol

IUPAC Name

3-[[4-(cyclopropylamino)quinazolin-2-yl]amino]phenol

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C17H16N4O/c22-13-5-3-4-12(10-13)19-17-20-15-7-2-1-6-14(15)16(21-17)18-11-8-9-11/h1-7,10-11,22H,8-9H2,(H2,18,19,20,21)

InChI Key

JVLXUJBCZDGPGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.